molecular formula C7H13FN2 B2361897 1-(Azetidin-3-yl)-3-fluoropyrrolidine CAS No. 1257384-26-1

1-(Azetidin-3-yl)-3-fluoropyrrolidine

Cat. No.: B2361897
CAS No.: 1257384-26-1
M. Wt: 144.193
InChI Key: YFIAGLYBZPKKMO-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile and valuable building block for the synthesis of more complex molecules. Its structure, featuring a fused azetidine and fluoropyrrolidine ring system, is a key scaffold in the development of novel therapeutic agents. Research indicates that this structural motif is present in patented compounds investigated for their potent antibacterial properties, specifically as inhibitors of LpxC, a vital enzyme in the biosynthesis of lipopolysaccharides in Gram-negative bacteria . The incorporation of a fluorine atom into the pyrrolidine ring is a common strategy in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes this compound a crucial intermediate for chemists working in antibacterial research and development. The compound is offered with the CAS Number 1403766-81-3 . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAGLYBZPKKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Spectroscopic Analysis of 1 Azetidin 3 Yl 3 Fluoropyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, are not available. Consequently, a comprehensive analysis of the proton, carbon, and fluorine environments within the molecule cannot be provided.

Proton (¹H) NMR Spectroscopy

Specific chemical shifts and coupling constants for the protons on the azetidine (B1206935) and fluoropyrrolidine rings could not be located.

Carbon (¹³C) NMR Spectroscopy

A detailed peak list with chemical shifts for the seven distinct carbon atoms in the molecule is not publicly available.

Fluorine (¹⁹F) NMR Spectroscopy

The characteristic chemical shift for the fluorine atom attached to the pyrrolidine (B122466) ring is not documented in available sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No data from two-dimensional NMR experiments, which would confirm the connectivity and spatial relationships between atoms, could be found for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The experimentally determined exact mass, which would confirm the elemental composition of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, is not reported in available literature or analytical data sheets.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific absorption frequencies (cm⁻¹) corresponding to the functional groups present in the molecule, such as C-N, C-F, and N-H (of the secondary amines), have not been published.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal structure, absolute stereochemistry, and solid-state conformation, which is typically derived from single-crystal X-ray diffraction studies, is not available in the public domain.

X-ray crystallography is a definitive technique for the three-dimensional structural elucidation of crystalline solids. This powerful analytical method provides precise atomic coordinates, from which intramolecular details such as bond lengths, bond angles, and torsional angles can be determined. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer or as a derivative with a known stereocenter allows for the unambiguous determination of the absolute stereochemistry. The resulting structural data also reveals the molecule's preferred conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

Without experimental crystallographic data for this compound, a definitive analysis of its solid-state conformation and absolute stereochemistry remains undetermined. Such an analysis would require the synthesis of the compound, followed by the growth of single crystals suitable for X-ray diffraction analysis.

Conformational Analysis and Stereochemical Control

Analysis of Stereoisomerism and Diastereomeric Relationships of the Fluoropyrrolidine and Azetidine (B1206935) Rings

The structure of 1-(Azetidin-3-yl)-3-fluoropyrrolidine contains two stereogenic centers: one at the C3 position of the 3-fluoropyrrolidine (B48656) ring and another at the C3 position of the azetidine ring. The presence of these two chiral centers means that the compound can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers.

The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric.

Enantiomers are non-superimposable mirror images of each other. In this case, the (3R, 3'R) isomer is the enantiomer of the (3S, 3'S) isomer. Similarly, the (3R, 3'S) isomer is the enantiomer of the (3S, 3'R) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. For example, the (3R, 3'R) isomer is a diastereomer of both the (3R, 3'S) and (3S, 3'R) isomers.

Table 1: Stereoisomers and Their Relationships
Isomer 1Isomer 2Relationship
(3R, 3'R)(3S, 3'S)Enantiomers
(3R, 3'S)(3S, 3'R)Enantiomers
(3R, 3'R)(3R, 3'S)Diastereomers
(3R, 3'R)(3S, 3'R)Diastereomers
(3S, 3'S)(3R, 3'S)Diastereomers
(3S, 3'S)(3S, 3'R)Diastereomers

Influence of Fluorine on Intramolecular Interactions and Conformational Preferences

The introduction of a fluorine atom at the C3 position of the pyrrolidine (B122466) ring significantly influences the molecule's conformational preferences. beilstein-journals.org Fluorine, being highly electronegative, introduces stereoelectronic effects that can stabilize or destabilize certain conformations. The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve ring strain. biorxiv.orgbiorxiv.orgresearchgate.net

The fluorine substituent has a profound impact on this ring pucker. researchgate.net Depending on its stereochemistry (R or S), the fluorine atom can favor either a Cγ-endo (down) or Cγ-exo (up) pucker. This preference is driven by a combination of factors, including:

Gauche Effect : The tendency for a conformation with a fluorine atom and an adjacent electron-withdrawing group (like the nitrogen atom in the pyrrolidine ring) to be in a gauche orientation is a known stabilizing interaction. beilstein-journals.org This arises from hyperconjugative interactions, such as σCH→σ*CF.

Dipole Interactions : The strong C-F bond dipole can interact with other polar bonds in the molecule, leading to electrostatic attractions or repulsions that favor specific conformations. Upon protonation of the nitrogen, a charge-dipole interaction can be intensified, leading to a more pronounced conformational preference. researchgate.net

Solvation Effects : The preferred conformation can also be influenced by the solvent. In some cases, a reversal in puckering preference is observed when moving from the gas phase to a solvent, due to the solvent's effect on the molecule's electronic structure. biorxiv.orgbiorxiv.org

These fluorine-induced conformational biases are critical as they can pre-organize the molecule into a specific shape, which is a key strategy in medicinal chemistry for optimizing interactions with biological targets. mq.edu.au

Conformational Dynamics and Preferred Rotational States within the Scaffold

Azetidine Ring Puckering : The four-membered azetidine ring is also puckered to alleviate angular strain. The degree of puckering is generally less than that of five- or six-membered rings, but it is a significant conformational feature. nih.gov

Fluoropyrrolidine Ring Puckering : As discussed, the fluorinated pyrrolidine ring exhibits distinct endo and exo puckering states, with the fluorine atom strongly influencing the equilibrium between them. biorxiv.orgbiorxiv.orgresearchgate.net

Inter-ring Rotation : Rotation around the N1-C3' bond connecting the two rings leads to different relative orientations of the rings, known as rotamers. The steric hindrance between the rings and the electronic interactions influenced by the fluorine atom will create energy barriers to this rotation, resulting in one or more preferred rotational states.

The combination of these dynamic processes—puckering of both rings and rotation about the connecting bond—defines the molecule's conformational space. Computational studies, such as density functional theory (DFT) calculations, and experimental techniques like NMR spectroscopy are used to probe these dynamics and identify the lowest energy (most populated) conformations. chim.itabdn.ac.uknih.gov The interplay between the puckering of the two rings is complex, and the preferred conformation of one ring can influence the conformational preference of the other.

Diastereomeric Purity Assessment and Enantiomeric Excess Determination Methodologies

Ensuring the stereochemical purity of a specific stereoisomer of this compound is crucial for its application, particularly in pharmaceuticals. Different analytical techniques are employed to assess diastereomeric purity and determine enantiomeric excess (ee).

Diastereomeric Purity Assessment: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be distinguished by non-chiral analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and especially 19F NMR are powerful tools for assessing diastereomeric purity. rsc.orgrsc.org Diastereomers will typically exhibit distinct sets of signals with different chemical shifts and coupling constants in the NMR spectrum, allowing for their quantification.

Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using standard achiral columns can often separate diastereomers.

Enantiomeric Excess (ee) Determination: Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. Chiral methods are required to differentiate them.

Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods. nih.govmdpi.comresearchgate.netresearchgate.net The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Capillary Electrophoresis (CE) : This technique uses a chiral selector added to the running buffer to achieve enantiomeric separation. nih.gov

NMR Spectroscopy with Chiral Agents :

Chiral Solvating Agents (CSAs) : Adding a CSA to the NMR sample can induce a diastereomeric interaction with the enantiomers, resulting in separate signals for the R and S forms in the spectrum.

Chiral Derivatizing Agents (CDAs) : The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers, which can then be distinguished and quantified using standard NMR. nih.govbohrium.com For fluorinated compounds, 19F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, which often leads to excellent signal separation for the resulting diastereomers. nih.govrsc.org

Table 2: Methodologies for Stereochemical Purity Analysis
Analysis TypeMethodologyPrinciple
Diastereomeric PurityNMR Spectroscopy (1H, 13C, 19F)Diastereomers are chemically distinct and show different signals.
Achiral Chromatography (HPLC, GC)Different physical properties lead to different retention times.
Enantiomeric ExcessChiral Chromatography (HPLC, GC)Differential interaction with a chiral stationary phase causes separation.
NMR with Chiral Agents (CSAs, CDAs)Formation of transient or stable diastereomeric complexes that have distinct NMR signals.

Computational Chemistry and Theoretical Investigations of 1 Azetidin 3 Yl 3 Fluoropyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational efficiency for studying the electronic properties of molecules. nih.gov DFT calculations are instrumental in determining the ground-state molecular geometry and electronic structure of compounds like 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. This is typically performed using a specific functional, such as B3LYP, which approximates the exchange-correlation energy, and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. nih.govresearchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized structure is obtained, a range of electronic properties can be calculated to describe the molecule's reactivity and charge distribution. nih.gov Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular interactions, charge transfer, and hybridization. nih.gov Molecular Electrostatic Potential (MEP) maps are used to identify the reactive sites for electrophilic and nucleophilic attacks by visualizing the charge distribution on the molecular surface. nih.gov Other key descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) include ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively characterize the molecule's chemical reactivity. researchgate.netmdpi.com

Table 1: Representative Electronic Properties Calculated via DFT
PropertyDescriptionSignificance
Ionization Potential (IP)The energy required to remove an electron from the molecule. Approximated by -EHOMO.Indicates the molecule's ability to donate electrons.
Electron Affinity (EA)The energy released when an electron is added to the molecule. Approximated by -ELUMO.Indicates the molecule's ability to accept electrons.
Chemical Hardness (η)A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2.Harder molecules are generally less reactive.
Electronegativity (χ)The power of an atom or group to attract electrons. Calculated as (IP + EA) / 2.Relates to the overall electronic character of the molecule.
Dipole MomentA measure of the overall polarity of the molecule resulting from its charge distribution.Influences solubility, intermolecular forces, and binding affinity. nih.gov

Ab Initio and Semi-Empirical Methods for Prediction of Molecular Properties

Beyond DFT, ab initio and semi-empirical methods offer a spectrum of computational approaches for predicting molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy but at a significant computational cost. dntb.gov.ua In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate. case.edunih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are valuable for obtaining highly accurate calculations of properties like proton affinities and heats of formation for cyclic amines, a class that includes the azetidine (B1206935) and pyrrolidine (B122466) rings of the target compound. researchgate.net These methods provide a benchmark for results obtained from more computationally efficient approaches like DFT.

Semi-empirical methods can be effectively used to accelerate calculations. For instance, they can serve as "preconditioners" in more complex ab initio calculations, speeding up the process without sacrificing the final accuracy of the converged result. case.edu They are also useful for initial, rapid exploration of large chemical spaces or for simulations requiring extended timescales, such as molecular dynamics, where full ab initio treatment would be computationally prohibitive. nih.gov

Table 2: Comparison of Computational Methodologies
MethodGeneral CharacteristicsTypical Application
Semi-Empirical (e.g., PM6, AM1)Fastest method; uses experimentally derived parameters; lower accuracy.Rapid screening of large numbers of molecules; initial guess for more complex calculations. nih.gov
Ab Initio - Hartree-Fock (HF)Does not include electron correlation; moderate cost; foundational ab initio method.Baseline geometry optimizations and property calculations. researchgate.net
Ab Initio - Møller-Plesset (MP2)Includes electron correlation; higher accuracy than HF; computationally demanding.Accurate calculation of thermodynamic properties like heats of formation and proton affinities. researchgate.net
Density Functional Theory (DFT)Includes electron correlation via functionals; good balance of accuracy and cost.Geometry optimization, electronic properties, and spectroscopic predictions for a wide range of systems. als-journal.com

Conformational Searching and Energy Landscape Analysis

The flexibility of the azetidine and pyrrolidine rings in this compound means the molecule can exist in multiple distinct three-dimensional shapes, or conformations. Conformational analysis is crucial as the biological activity of a molecule is often tied to a specific conformation. This process involves identifying stable conformers and mapping the energy landscape that governs their interconversion. nih.govnih.gov

The fluorinated pyrrolidine ring is of particular interest. Studies on 3-fluoropyrrolidine (B48656) itself show that the fluorine substituent significantly influences the ring's puckering. researchgate.netresearchgate.net Computational studies have identified multiple stable conformers, with the most stable often being a "cis-twist" ring that allows for an intramolecular hydrogen bond between the fluorine and the nitrogen-bound hydrogen. researchgate.net The energy difference between these conformers can be calculated to determine their relative populations at a given temperature. researchgate.net

The analysis of the complete molecule would involve systematically rotating all single bonds and exploring the puckering of both rings to identify all low-energy structures. The results of these calculations are used to construct a potential energy surface, or energy landscape, which maps energy as a function of the molecule's geometry. nih.gov The minima on this landscape correspond to stable conformers, while the paths between them reveal the energy barriers to conformational change.

Table 3: Representative Conformational Energy of 3-Fluoropyrrolidine (Gas Phase)
Conformer DescriptionRelative Energy (ΔG0, kcal/mol)Population (%)
cis-twist (axial N-H)0.00~60-70%
trans-twist (equatorial N-H)~0.5 - 1.0~20-30%
Other conformers>1.0<10%
Note: Data is illustrative and based on findings for the 3-fluoropyrrolidine scaffold, where specific theoretical levels like B3LYP-D3BJ/6-311++G** were used. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound or for identifying it in a complex mixture.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. nih.gov Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com By calculating the magnetic shielding for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), one can predict the chemical shifts that would be observed experimentally. These predictions are highly sensitive to the molecule's geometry, making them useful for distinguishing between different isomers or conformers. mdpi.com Furthermore, machine learning algorithms trained on large datasets of experimental and calculated spectra can now predict ¹H chemical shifts with very high accuracy. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations are typically done within the harmonic approximation using DFT, which models the bonds as simple harmonic oscillators. researchgate.netnih.gov The output provides the frequencies of all vibrational modes (stretching, bending, etc.) and their corresponding intensities. While the harmonic approximation can lead to systematic overestimation of frequencies, uniform scaling factors are often applied to bring the calculated values into closer agreement with experimental data. nih.gov These predicted spectra help in assigning the bands observed in an experimental spectrum to specific molecular motions.

Table 4: Illustrative Predicted Spectroscopic Parameters
Spectroscopy TypeParameterIllustrative Predicted Value/RangeAssociated Molecular Feature
1H NMRChemical Shift (ppm)~5.0 - 5.5Proton on carbon bearing fluorine (H-C-F)
~2.5 - 4.0Protons on carbons adjacent to nitrogen atoms
13C NMRChemical Shift (ppm)~85 - 95Carbon bearing fluorine (C-F)
~40 - 60Carbons adjacent to nitrogen atoms
IRVibrational Frequency (cm-1)~1050 - 1150C-F stretch
~2850 - 2950C-H stretch (aliphatic)
Note: These are representative values. Actual calculated values depend heavily on the chosen computational method, basis set, and solvent model. mdpi.comnih.gov

Molecular Modeling for Ligand-Receptor Chemical Interaction Analysis and Binding Mode Prediction

To investigate the potential of this compound as a therapeutic agent, molecular modeling techniques are used to predict how it might bind to a biological target, such as a protein receptor or enzyme. This process typically involves molecular docking and molecular dynamics simulations. scilit.comresearchgate.net

Molecular Docking: Docking is a computational technique that predicts the preferred orientation, or "binding mode," of a ligand when it binds to a receptor to form a stable complex. nih.gov Docking algorithms sample a large number of possible orientations and score them based on how well they fit into the binding site and the favorable interactions they form. For this compound, key interactions would likely involve hydrogen bonding from the secondary amine protons, hydrogen bond acceptance by the nitrogen lone pairs or the fluorine atom, and van der Waals interactions from the aliphatic rings.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to refine the predicted binding pose and assess its stability over time. nih.gov An MD simulation calculates the motion of every atom in the ligand-receptor complex by solving Newton's equations of motion. This provides a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds. researchgate.net The results can help validate a predicted binding mode and provide a more accurate estimate of the binding affinity. nih.gov

Table 5: Hypothetical Ligand-Receptor Interaction Analysis
Ligand MoietyPotential Interaction TypePotential Receptor Residue Type
Azetidine N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Pyrrolidine NHydrogen Bond AcceptorSerine, Threonine, Tyrosine, Arginine
Fluorine atomWeak Hydrogen Bond Acceptor / Halogen BondAmide N-H backbone, Arginine, Lysine
Aliphatic RingsVan der Waals / HydrophobicLeucine, Isoleucine, Valine, Phenylalanine
Note: This table is illustrative, showing the types of interactions that would be analyzed in a typical modeling study. nih.gov

Derivatization Chemistry and Strategic Application As a Chemical Scaffold

Strategic Functionalization of Azetidine (B1206935) and Pyrrolidine (B122466) Nitrogen Atoms for Scaffold Diversification

The presence of two secondary nitrogen atoms with different steric and electronic environments in the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is a key feature for strategic functionalization. The azetidine nitrogen is part of a strained four-membered ring, which can influence its reactivity compared to the nitrogen in the five-membered pyrrolidine ring. rsc.org This differential reactivity allows for selective or sequential derivatization to create a wide array of analogues.

Key strategies for diversification include:

N-Alkylation: Introducing alkyl groups can modulate steric bulk and lipophilicity.

N-Arylation: The formation of N-aryl bonds can introduce moieties capable of participating in π-stacking or other specific interactions with biological targets.

N-Acylation and N-Sulfonylation: These reactions introduce amide and sulfonamide groups, respectively, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition.

Reductive Amination: This allows for the introduction of a wide variety of substituents by reacting the secondary amines with aldehydes or ketones.

Selective functionalization can be achieved by exploiting the subtle differences in nucleophilicity between the two nitrogen atoms or by employing orthogonal protecting group strategies. For instance, one nitrogen can be protected while the other is functionalized, followed by deprotection and subsequent derivatization of the second nitrogen. This systematic approach is fundamental to building diverse molecular libraries from the core scaffold. nih.gov

Table 1: Representative Strategies for N-Functionalization
Reaction TypeReagent ClassFunctional Group IntroducedPotential Impact on Properties
N-AlkylationAlkyl halides (e.g., R-Br, R-I)Alkyl (-R)Increases steric bulk and lipophilicity
N-Arylation (Buchwald-Hartwig)Aryl halides (e.g., Ar-Br) with Pd catalystAryl (-Ar)Introduces aromatic systems for π-interactions
N-AcylationAcyl chlorides or anhydrides (e.g., RCOCl)Acyl (-C(O)R)Forms amides, potential H-bond acceptors/donors
N-SulfonylationSulfonyl chlorides (e.g., RSO₂Cl)Sulfonyl (-SO₂R)Forms sulfonamides, stable H-bond acceptors
Reductive AminationAldehydes/Ketones (RCHO/RCOR') with reducing agentSubstituted alkyl (-CH₂R/-CHR'R)Versatile method for introducing diverse substituents

Regioselective and Stereoselective Transformations at the Fluorinated Pyrrolidine Ring System

The fluorine atom on the pyrrolidine ring is not merely a passive substituent; it actively influences the ring's conformation and reactivity. beilstein-journals.org The strong electron-withdrawing nature of fluorine can lower the pKa of the adjacent nitrogen and create a polarized C-F bond, which can direct the outcome of chemical transformations. beilstein-journals.org Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes that can enhance the stability of peptides and proteins into which they are incorporated. beilstein-journals.org

Transformations can be designed to be highly regioselective and stereoselective, leveraging the existing stereocenter and the electronic effects of the fluorine atom. nih.gov For example, deprotonation at a carbon adjacent to the nitrogen could be followed by the introduction of an electrophile, with the stereochemical outcome potentially controlled by the existing substituents. The development of fluorination protocols that convert accessible precursors into β-fluoroamines highlights the importance of achieving regio- and stereocontrol in the synthesis of such motifs. rsc.orgresearchgate.net The inherent stereochemistry of the this compound scaffold provides a starting point for further stereocontrolled modifications.

Table 2: Potential Transformations at the Fluorinated Pyrrolidine Ring
Transformation TypeKey Reagents/ConditionsControlling FactorsPotential Outcome
α-FunctionalizationOrganolithium base, then electrophile (E+)Directing effect of nitrogen, steric hindranceIntroduction of a substituent α to the nitrogen
Ring Expansion/ContractionDeoxyfluorinating reagents (e.g., DAST) on hydroxylated precursorsProtecting groups, reagent choiceFormation of piperidine (B6355638) or other ring systems rsc.org
Vicinal FunctionalizationElectrophilic addition to a double bond precursorStereodirecting effect of existing fluorine/substituentsIntroduction of new functional groups with defined stereochemistry

Development of Diverse Molecular Libraries Based on the Azetidine-Fluoropyrrolidine Scaffold

The azetidine-fluoropyrrolidine framework can be considered a "privileged scaffold"—a molecular core structure that is capable of providing high-affinity ligands for multiple biological targets. researchgate.netacs.org Building chemical libraries around such scaffolds is a proven strategy for identifying biologically active molecules. nih.govresearchgate.net The structural and functional diversity of the this compound core, with its multiple points for derivatization, makes it an ideal starting point for combinatorial library synthesis. uq.edu.au

A typical library design would involve a combinatorial approach, where different building blocks are systematically attached at the two nitrogen atoms and potentially other positions on the rings. By varying the chemical properties of these building blocks (e.g., size, polarity, charge, aromaticity), a vast chemical space can be explored efficiently. These libraries are invaluable for high-throughput screening campaigns to discover hit compounds for various drug targets. researchgate.net

Table 3: Illustrative Combinatorial Library Design
Diversification PointPositionBuilding Block ExamplesProperties Explored
Azetidine Nitrogen-H, -CH₃, -SO₂Ph, -C(O)MeBasicity, H-bonding, Sterics
Pyrrolidine NitrogenBenzyl, Cyclohexyl, PyridinylmethylAromaticity, Lipophilicity, Target-specific interactions
Pyrrolidine Ring (Hypothetical)-OH, -NH₂, -COOHPolarity, Charge, H-bonding

Integration into Novel Polycyclic, Bridged, and Spirocyclic Molecular Architectures

To further explore three-dimensional chemical space and improve drug-like properties, the this compound scaffold can be elaborated into more complex molecular architectures. Increasing the sp³ character of molecules by creating polycyclic, bridged, or spirocyclic systems is a modern strategy in drug design to enhance selectivity and improve physicochemical properties.

Polycyclic Systems: Functional groups appended to the scaffold can be used in intramolecular reactions, such as Diels-Alder cycloadditions or ring-closing metathesis, to construct additional fused rings. nih.govmdpi.com

Bridged Architectures: It is conceivable to form a bridge between the azetidine and pyrrolidine rings through a linker, creating a rigid, bicyclic system with a well-defined conformational arrangement.

Spirocyclic Architectures: The scaffold can be incorporated into spirocycles, where one of the ring atoms is a common junction for two rings. Spirocyclic azetidines, for example, are increasingly used in medicinal chemistry to steer the geometry of lead compounds and mitigate metabolic degradation. nih.govenamine.net The synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition is also a well-established method. nih.gov

Table 4: Strategies for Advanced 3D Architectures
ArchitectureKey Synthetic StrategyExample ReactionPotential Advantage
Fused PolycyclicIntramolecular CycloadditionDiels-Alder, Ring-Closing MetathesisIncreased rigidity, novel chemical space
Bridged BicyclicIntramolecular Ring FormationN-alkylation with a bifunctional linkerConformational constraint, precise vector positioning
SpirocyclicCycloaddition or Ring Expansion[3+2] Cycloaddition of azomethine ylides nih.govEnhanced sp³ character, improved metabolic stability enamine.net

Utility in the Synthesis of Radiotracers and Labeled Probes for Chemical Biology Research (e.g., 18F-labeling methodologies)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The favorable half-life (109.8 min) and low positron energy of ¹⁸F make it ideal for synthesizing probes to visualize and quantify biological processes non-invasively. nih.gov

The this compound scaffold is an excellent candidate for the development of ¹⁸F-labeled radiotracers. While the parent molecule contains a stable ¹⁹F atom, a derivative can be synthesized with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at a strategic position. This precursor can then undergo a late-stage nucleophilic radiofluorination reaction with [¹⁸F]fluoride. uic.edu The development of such ¹⁸F-labeled probes based on this scaffold would enable in vivo studies of the distribution, target engagement, and pharmacokinetics of drug candidates derived from the same core structure. researchgate.net

Table 5: ¹⁸F-Labeling Methodologies Applicable to the Scaffold
Precursor TypeLeaving GroupTypical Reaction ConditionsKey Consideration
Alkyl sulfonate-OTs, -OMs[¹⁸F]KF/Kryptofix K₂₂₂, high temperatureRequires a precursor with a primary or secondary alcohol.
Aromatic Precursor-NO₂, -NMe₃⁺Nucleophilic Aromatic Substitution (SₙAr)Requires an electron-deficient aromatic ring attached to the scaffold.
Click Chemistry PrecursorAzide or Alkyne[¹⁸F]labeled click partner, Cu(I) catalyst mdpi.comAllows for modular and efficient labeling under mild conditions.

Exploration as Chemical Probes for Investigating Biomolecular Binding Modes and Enzyme Mechanisms

A high-quality chemical probe is a small molecule used to study the function of a specific protein in a complex biological system. promega.comtandfonline.com Such probes must be potent and selective for their intended target. nih.gov The this compound scaffold can be systematically decorated to generate such probes, enabling the investigation of protein function and validation of new drug targets. mskcc.org

The fluorine atom is particularly useful in this context. Beyond its ability to modulate binding affinity and metabolic stability, it serves as a sensitive reporter for ¹⁹F NMR spectroscopy. kent.ac.uk This technique allows for the direct observation of ligand binding to a target protein without interference from other signals in the biological matrix. researchgate.net Changes in the chemical shift of the ¹⁹F signal upon binding can provide valuable information about the binding event and the local chemical environment within the protein's binding site. acs.orgresearchgate.net This makes fluorinated scaffolds like this compound powerful tools for fragment-based screening, mechanism-of-action studies, and detailed analyses of biomolecular interactions. nih.gov

Table 6: Role of the Scaffold as a Chemical Probe
FeatureContribution to Probe QualityMethod of Investigation
Tunable 3D StructureAllows for optimization of potency and selectivity for a specific target.Structure-Activity Relationship (SAR) studies
Two N-atoms for DerivatizationEnables attachment of affinity tags, fluorophores, or reactive groups.Pull-down assays, Fluorescence microscopy
Fluorine AtomModulates binding affinity and provides a unique spectroscopic handle.Isothermal Titration Calorimetry (ITC), ¹⁹F NMR Spectroscopy kent.ac.uk
Metabolic StabilityEnsures the probe remains intact in cellular or in vivo experiments.LC-MS/MS based metabolic stability assays

Q & A

Q. What are the optimal synthetic routes for 1-(Azetidin-3-yl)-3-fluoropyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Start with azetidine ring formation via nucleophilic substitution. For fluorinated pyrrolidine derivatives, introduce fluorine via fluorinating agents (e.g., DAST) or halogen exchange under controlled temperatures (e.g., 0–5°C to avoid side reactions) .
  • Key Conditions : Use aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) to stabilize intermediates. For example, fluorobenzaldehyde derivatives react with amines at 150°C for 20 hours to form pyrrolidine cores .
  • Purification : Employ column chromatography or recrystallization to isolate the compound. Monitor purity via TLC and confirm with NMR (e.g., δ 3.3–3.3 ppm for azetidine protons) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 19^19F NMR to confirm fluorine placement and azetidine-pyrrolidine connectivity. For example, 19^19F NMR shifts between -180 to -220 ppm are typical for aliphatic fluorinated groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ for C7_7H12_{12}FN2_2: 157.09) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. How can researchers design experiments to assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC50_{50} values in dose-response curves .
  • Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophages (e.g., TNF-α suppression) .
  • Biochemical Probes : Functionalize the azetidine nitrogen with click chemistry handles (e.g., azido groups) to study target engagement via bioorthogonal labeling .

Advanced Research Questions

Q. What role does the fluorine atom play in the compound’s interaction with biological targets?

Methodological Answer:

  • Electronegativity Effects : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., in kinases). Use molecular dynamics simulations to map interactions .
  • Metabolic Stability : Compare in vitro half-lives of fluorinated vs. non-fluorinated analogs in liver microsomes. Fluorine reduces CYP450-mediated oxidation, improving pharmacokinetics .
  • SAR Studies : Synthesize analogs with chlorine or hydrogen at the 3-position and compare binding affinities (e.g., via SPR or ITC) to quantify fluorine’s contribution .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors. Focus on the azetidine’s conformational flexibility and fluorine’s van der Waals contacts .
  • DFT Calculations : Analyze fluorine’s impact on electron density distribution and pKa of adjacent amines. Software like Gaussian 16 can predict nucleophilic sites for derivatization .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of fluorine-mediated interactions .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Control for variables like cell passage number and serum lot .
  • Analytical Validation : Confirm compound identity and purity via orthogonal methods (e.g., LC-MS and 1^1H NMR) to rule out batch-to-batch variability .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA). For example, variances in anti-inflammatory activity may stem from differences in LPS stimulation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.